N-Monodesmethyl bedaquiline (M2) is the primary metabolite of bedaquiline, formed through N-demethylation by the cytochrome P450 enzyme CYP3A4 in the liver. [, ] While M2 exhibits some antimycobacterial activity, it is considerably less potent than its parent compound, bedaquiline. [] Scientific research focuses on understanding the formation, pharmacokinetics, and potential toxicity of M2, particularly its contribution to phospholipidosis, a condition characterized by the accumulation of phospholipids within cells. []
The synthesis of N-Monodesmethyl bedaquiline is not a primary focus of current research. Most studies obtain M2 through in vivo metabolism of bedaquiline, isolating it from serum or plasma samples for analysis. [, , ] Specific details on direct chemical synthesis of M2 are limited in available literature.
N-Monodesmethyl bedaquiline is considered a potential contributor to the toxicity profile of bedaquiline, particularly phospholipidosis. [] Studies show that both M2 and M3 can induce phospholipidosis in vitro and in vivo, although their potency relative to bedaquiline requires further investigation.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6